2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide
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Overview
Description
2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group, diethyl groups, and a methyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-amino-5-methylbenzenesulfonamide followed by N,N-diethylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the diethylation is achieved using diethylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. These interactions can result in antimicrobial, anti-inflammatory, and other therapeutic activities .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylbenzene-1-sulfonamide: Similar structure but lacks the diethyl groups.
5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide: Similar structure but with different substitution patterns
Uniqueness
2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is unique due to the presence of both diethyl and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other sulfonamide derivatives .
Properties
IUPAC Name |
2-amino-N,N-diethyl-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHNDLPTUAMFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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